(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of azepane, sulfonyl, methylphenyl, fluorophenyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Methylphenyl Group: The sulfonylated azepane is coupled with a methylphenyl group using a palladium-catalyzed cross-coupling reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the fluorophenyl group using a nucleophilic substitution reaction.
Final Coupling: The two intermediate compounds are finally coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to serotonin or dopamine receptors, modulating their activity and influencing neurotransmitter levels in the brain. This can lead to therapeutic effects in conditions such as depression, anxiety, and schizophrenia.
Comparison with Similar Compounds
Similar Compounds
- (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-bromophenyl)piperazin-1-yl)methanone
- (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-methylphenyl)piperazin-1-yl)methanone
Uniqueness
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain biological targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-19-10-11-20(18-23(19)32(30,31)28-12-6-2-3-7-13-28)24(29)27-16-14-26(15-17-27)22-9-5-4-8-21(22)25/h4-5,8-11,18H,2-3,6-7,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKRIWUSMNCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.